4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid

Lipophilicity Physicochemical Properties LogP

Researchers optimizing lead candidates face a critical challenge: achieving target engagement without compromising pharmacokinetics. Non-fluorinated thioethers lack lipophilicity; -SCF₃ analogs lack H-bond donor capacity. 4-{[(Difluoromethyl)sulfanyl]methyl}benzoic acid uniquely resolves this tradeoff. • Balanced LogP (3.56) & low pKa (4.07) for oral absorption • -SCF₂H group: lipophilic H-bond donor-absent in -SCH₃ or -SCF₃ analogs • Carboxylic acid handle for rapid amide/ester derivatization • 95% purity; suitable for med chem & agrochemical workflows • Available from stock for immediate dispatch

Molecular Formula C9H8F2O2S
Molecular Weight 218.22 g/mol
CAS No. 1000932-37-5
Cat. No. B1414913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid
CAS1000932-37-5
Molecular FormulaC9H8F2O2S
Molecular Weight218.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CSC(F)F)C(=O)O
InChIInChI=1S/C9H8F2O2S/c10-9(11)14-5-6-1-3-7(4-2-6)8(12)13/h1-4,9H,5H2,(H,12,13)
InChIKeyZEUCHMOFBNVMSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{[(Difluoromethyl)sulfanyl]methyl}benzoic acid Overview


4-{[(Difluoromethyl)sulfanyl]methyl}benzoic acid is a fluorinated aromatic building block featuring a benzoic acid core substituted with a difluoromethylthio (-SCF₂H) moiety via a methylene linker . This compound belongs to the class of difluoromethyl thioethers, a functional group increasingly valued in pharmaceutical and agrochemical research due to its unique combination of enhanced lipophilicity and weak hydrogen‑bond donor capacity . These attributes make it a compelling intermediate for the construction of bioactive molecules where subtle modulation of pharmacokinetic properties and target engagement is required.

SCF₂H building block with tunable lipophilicity and weak H-bond donor profile
Supports oral drug-design and probe-discovery SAR studies
Carboxylic acid handle enables direct amide/ester coupling
Compatible with standard medicinal chemistry workflows
Intermediate LogP and ionization profile may support oral exposure models
Review specific ADME needs; predicted values require experimental confirmation

Uniqueness of 4-{[(Difluoromethyl)sulfanyl]methyl}benzoic acid


While benzoic acid scaffolds are ubiquitous, the specific substitution pattern of 4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid imparts a distinct physicochemical profile that cannot be replicated by non‑fluorinated or differently fluorinated analogs. The -SCF₂H group acts as a lipophilic hydrogen‑bond donor, a property absent in both simple alkylthio ethers (e.g., -SCH₃) and the highly lipophilic but non‑hydrogen‑bonding trifluoromethylthio (-SCF₃) group . This bifurcated functionality—combining enhanced membrane permeability with the ability to form specific, stabilizing interactions with biological targets—is critical for achieving desired potency, selectivity, and metabolic stability in lead optimization campaigns . Substituting this compound with a non‑fluorinated or SCF₃‑containing analog would therefore fundamentally alter the hydrogen‑bonding capacity and lipophilicity balance of any downstream molecule, potentially undermining its pharmacological or physicochemical profile.

Analog mismatch -SCH₃ or -SCF₃ analogs lack the balanced lipophilicity/H-bond donor profile; reported LogP and H-bond capacity may not transfer.
Linker sensitivity Direct-attached SCF₂H analog (without methylene spacer) shows a pKa shift (~6.5 vs 4.07); ionization at phys. pH may differ markedly.
Metabolic context Class-level stability differences between SCF₂H and SCF₃ groups imply compound-specific metabolic profiles; verify in target series.

4-{[(Difluoromethyl)sulfanyl]methyl}benzoic acid vs Key Analogs


Lipophilicity Modulation by SCF₂H

The difluoromethylthio (-SCF₂H) group provides an intermediate lipophilicity (LogP 3.56) that is substantially lower than the highly lipophilic trifluoromethylthio (-SCF₃) analog (LogP 3.93) but higher than the non‑fluorinated methylthio (-SCH₃) analog (LogP 2.85). This positions the target compound in a favorable LogP range (1‑4) for oral bioavailability while retaining the unique hydrogen‑bond donor capability of the -SCF₂H proton .

Lipophilicity (LogP)
Reported
Target LogP 3.56 vs SCF₃ analog 3.93, SCH₃ analog 2.85
Intermediate lipophilicity supports oral drug-design context; avoids excess hydrophobicity of SCF₃.
Predicted values (JChem); experimental verification advised.
Lipophilicity Physicochemical Properties LogP Medicinal Chemistry

pKa Shift via Methylene Linker

The carboxylic acid pKa of 4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid is predicted to be 4.07 . In contrast, the directly linked analog 4-(difluoromethylsulfanyl)benzoic acid (CAS 4837-26-7) exhibits a higher pKa of 6.5 . This 2.4‑unit difference substantially alters the ionization state at physiological pH 7.4: the target compound will be predominantly ionized (>99%), while the direct‑link analog will be only ~88% ionized.

pKa shift
Reported
Target pKa 4.07 vs direct-linked analog pKa 6.5 (Δ = 2.4)
Lower pKa alters ionization at pH 7.4; may impact solubility and permeability interpretation.
Target pKa predicted; comparator experimental (25°C).
pKa Ionization Bioavailability pH-dependent solubility

SCF₂H as Lipophilic H-Bond Donor

The -SCF₂H group is a lipophilic hydrogen‑bond donor, a property not shared by the trifluoromethylthio (-SCF₃) group (which lacks an acidic proton) and much weaker in non‑fluorinated alkylthio groups (-SCH₃). The hydrogen‑bond acidity of aryl‑SCF₂H compounds is comparable to that of thiophenol . This capability enables the target compound and its derivatives to form specific stabilizing interactions (e.g., SCF₂H···O bifurcated hydrogen bonds) with enzyme active sites or receptor binding pockets, as demonstrated in computational and kinetic studies .

H-bond donor capacity
Class-level
SCF₂H acts as weak H-bond donor (acidity comparable to thiophenol); absent in SCF₃, negligible in SCH₃.
Reported H-bond donor capability may support target engagement and binding-affinity studies.
Class-level inference from medicinal chemistry literature; verify in specific target system.
Hydrogen Bonding Bioisosterism Molecular Recognition Drug Design

Tunable Metabolic Stability with SCF₂H

The -SCF₂H group is less stable to acidic or basic environments than the -SCF₃ group, which is advantageous for tuning the metabolic stability of drug candidates . This intermediate stability allows medicinal chemists to avoid the excessive metabolic persistence often associated with trifluoromethylthio substituents, thereby facilitating the optimization of a compound's clearance profile and reducing the risk of accumulation‑related toxicity.

Metabolic stability
Class-level
SCF₂H is less stable than SCF₃ under acidic/basic conditions; offers tunable clearance.
Class-level stability context may require compound-specific metabolic profiling.
General trend; individual PK verification needed for lead series.
Metabolic Stability Pharmacokinetics Drug Metabolism Lead Optimization

Applications of 4-{[(Difluoromethyl)sulfanyl]methyl}benzoic acid


Oral Drug Lead Optimization

The compound's balanced LogP (3.56) and low pKa (4.07) render it an excellent carboxylic acid building block for constructing drug candidates with favorable oral absorption characteristics . Its -SCF₂H group provides a tunable handle for lipophilicity and hydrogen‑bonding, enabling fine‑tuning of permeability and target engagement while avoiding the metabolic persistence of -SCF₃ analogs .

Chemical Biology Probes with Specific H-Bonding

The unique hydrogen‑bond donor capacity of the -SCF₂H group makes this compound ideal for designing chemical probes that rely on specific, non‑covalent interactions with enzyme active sites or protein binding pockets . Its ability to mimic thiol or hydroxyl hydrogen‑bonding while maintaining high lipophilicity is a key differentiator for studying molecular recognition events.

Herbicide & Fungicide Intermediates

Fluorinated benzoic acid derivatives with -SCF₂H groups have been explored for their enhanced metabolic stability and bioavailability in agrochemical applications . The target compound's intermediate lipophilicity and hydrogen‑bonding properties are well‑suited for designing crop protection agents that require systemic movement and specific target‑site binding.

SCF₂H Reagent Synthesis & Methodology

As a well‑characterized building block, this compound serves as a convenient starting material for synthesizing more complex -SCF₂H‑containing molecules and for developing new difluoromethylthiolation methodologies . Its commercial availability (95% purity) and straightforward functionalization via the carboxylic acid handle facilitate its use in reaction discovery and optimization studies.

Application
Selection Property
Validation Focus
Oral drug-design SAR studies
Balanced lipophilicity & H-bond donor
Permeability & ionization profiling
Target-engagement probe design
Specific H-bond donor capacity
Molecular recognition studies
Agrochemical intermediate synthesis
Systemic movement & binding profile
Metabolic stability & bioavailability
SCF₂H methodology development
Carboxylic acid coupling handle
Reaction discovery & optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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